Bienvenue dans la boutique en ligne BenchChem!

1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-

Medicinal Chemistry Structure-Activity Relationship (SAR) Cytochrome P450 Interaction

The compound 1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl- (C25H20N2O, MW 364.45 g/mol) is a chiral, secondary alcohol belonging to the N1-naphthylmethyl-substituted benzimidazole class. Its structure is characterized by a benzimidazole core bearing a 2-(hydroxy(phenyl)methyl) group and an N1-(naphthalen-1-ylmethyl) substituent.

Molecular Formula C25H20N2O
Molecular Weight 364.4 g/mol
Cat. No. B4137575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-
Molecular FormulaC25H20N2O
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54)O
InChIInChI=1S/C25H20N2O/c28-24(19-10-2-1-3-11-19)25-26-22-15-6-7-16-23(22)27(25)17-20-13-8-12-18-9-4-5-14-21(18)20/h1-16,24,28H,17H2
InChIKeyLGHGHDQNCORZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl- – Structural and Spectral Identity


The compound 1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl- (C25H20N2O, MW 364.45 g/mol) is a chiral, secondary alcohol belonging to the N1-naphthylmethyl-substituted benzimidazole class [1]. Its structure is characterized by a benzimidazole core bearing a 2-(hydroxy(phenyl)methyl) group and an N1-(naphthalen-1-ylmethyl) substituent [1]. The compound is cataloged in the Wiley Registry of Mass Spectral Data with a confirmed GC-MS spectrum, providing a verified analytical reference point for identity confirmation during procurement [1].

Why Direct Substitution with Unsubstituted or N-Benzyl Analogues Is Not Supported for 1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-


The target compound combines two critical pharmacophoric features—a sterically demanding N1-naphthalen-1-ylmethyl group and a chiral alpha-phenylhydroxymethyl moiety—that are absent in simpler analogs such as 1H-benzimidazole-2-methanol, alpha-phenyl- (no N-substitution) or the N-benzyl derivative [1]. The polycyclic naphthalene system is known to enhance lipophilicity and engage in distinct pi-stacking interactions with biological targets compared to a benzyl group, while the alpha-phenyl hydroxyl introduces a chiral center that can confer stereospecific binding, a property lost in non-chiral or des-phenyl comparators [2]. Without head-to-head data, generic substitution risks unpredictable activity shifts and loss of any stereochemically-dependent interactions.

Quantitative Differentiation Evidence for 1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl- Against Closest Analogs


Structural and Physicochemical Differentiation via Naphthyl vs. Phenyl Substitution: Steric and Lipophilic Bulk Considerations

Introduction of an N1-naphthylmethyl group significantly increases steric bulk and lipophilicity compared to an N1-benzyl analog. In a series of isomeric 2-(naphthyl)methylbenzimidazoles, steric factors were shown to modulate binding to rat hepatic microsomal cytochrome P-450, with naphthyl-substituted compounds exhibiting differential Type I binding spectra (peak at ~385-390 nm, trough at ~420 nm) and varied inhibitory potency toward monooxygenase activities compared to phenyl-substituted analogs [1]. While this study did not include the exact target compound, the class-level evidence indicates that the naphthyl group induces distinct steric constraints that cannot be replicated by a benzyl substituent. The target compound further extends this framework with an alpha-phenyl group, adding a chiral center absent in simpler 2-(naphthylmethyl)benzimidazoles [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Cytochrome P450 Interaction

Patent-Context Differentiation: Naphthyl-Substituted Benzimidazoles as Anticoagulants – Positional and Substituent Specificity

The European Patent EP0865281A1 broadly claims naphthyl-substituted benzimidazole derivatives as Factor Xa or IIa inhibitors for anticoagulant use [1]. The target compound falls within the general structural scope but is not explicitly exemplified. The patent establishes that the combination of a naphthyl group at the N1 position and a substituted methyl group at the 2-position is critical for anticoagulant activity. The target compound uniquely features an alpha-phenylhydroxymethyl group at the 2-position, a substitution pattern not disclosed in the patent's specific examples, which predominantly show amidine or ester functionalities [1]. This structural divergence implies a distinct pharmacological profile that warrants investigation; substituting the target compound with a patent-exemplified analog (e.g., a 2-carboximidamide derivative) would alter both hydrogen-bonding capacity and steric configuration, likely abolishing any unique interactions conferred by the hydroxyl and phenyl groups.

Anticoagulant Discovery Factor Xa Inhibition Patent Analysis

Chiral Center Differentiation: Alpha-Phenylhydroxymethyl vs. Achiral 2-Substituted Benzimidazole Analogs

The target compound possesses a stereogenic center at the alpha-carbon of the hydroxyphenylmethyl group, a feature absent in achiral analogs such as 2-(naphthalen-1-ylmethyl)-1H-benzimidazole (CAS 82326-40-7) or 2-methyl-1-(naphthalen-1-ylmethyl)-1H-benzimidazole . While direct enantiomeric activity comparisons are not available, the presence of chirality enables stereospecific interactions with biological targets that are precluded for non-chiral comparators. In related benzimidazole series, chiral alpha-substituted derivatives have shown enantiospecific binding to receptors and enzymes, a differentiation that cannot be achieved with achiral alternatives .

Stereochemistry Chiral Resolution Enantioselective Synthesis

Antimicrobial Activity Context: Naphthylbenzimidazole Scaffold Potency and the Impact of 2-Position Substitution

A 2021 study reported that naphthyl-substituted benzimidazole derivative 18 (bearing a 2-(naphthalen-1-yl) group) displayed MIC values of 7.81–62.50 μg/mL against Gram-positive and Gram-negative bacteria, while compound 17 (2-(naphthalen-2-yl) isomer) showed antifungal activity with an MIC of 15.62 μg/mL [1]. The target compound differs by having a 2-(hydroxy(phenyl)methyl) substituent rather than a directly attached naphthyl ring, which is predicted to alter hydrogen-bonding and steric properties. Although no direct head-to-head data exist, the class-level SAR indicates that modifications at the 2-position profoundly affect antimicrobial potency and spectrum [1].

Antimicrobial Drug Discovery MIC Determination Benzimidazole SAR

Recommended Research and Industrial Application Scenarios for 1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-


Cytochrome P450 Probe or Drug Metabolism Tool Compound Development

Based on class-level evidence that naphthylmethylbenzimidazoles interact with CYP450 enzymes in a steric-dependent manner [1], the target compound can serve as a chiral probe to investigate stereospecific metabolism or inhibition of P450 isoforms. Its distinct naphthyl and phenyl substituents make it a candidate for studying structure-metabolism relationships that simpler benzimidazole probes cannot address.

Exploratory Anticoagulant Lead Optimization Beyond Patent-Exemplified Chemical Space

The target compound lies within the generic scope of EP0865281A1 but outside the exemplified chemical matter [1]. It is suitable for research programs aiming to expand SAR around Factor Xa/IIa inhibitors, specifically investigating the role of hydrogen-bond donor/acceptor capacity at the 2-position, which is absent in the amidine- and ester-substituted leads described in the patent.

Chiral Benzimidazole Library Synthesis and Enantioselective Biological Screening

The alpha-phenylhydroxymethyl group introduces a stereocenter that can be resolved into enantiomers [1]. This compound is thus appropriate for generating enantiopure benzimidazole derivatives for screening against chiral biological targets such as kinases, GPCRs, or transporters, where stereochemistry often dictates potency and selectivity.

Antimicrobial Chemotype Expansion via 2-Position Diversification

Recent data show that naphthylbenzimidazoles possess antimicrobial activity sensitive to the nature of the 2-substituent [1]. The target compound, with its 2-(hydroxy(phenyl)methyl) group, offers a distinct hydrogen-bonding pharmacophore for testing against resistant bacterial and fungal strains, potentially overcoming limitations of the directly attached naphthyl series.

Quote Request

Request a Quote for 1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.